UK 356618
Overview
Description
Mechanism of Action
Target of Action
UK 356618, also known as (2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N’-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide, is a potent and selective inhibitor of matrix metalloprotease-3 (MMP-3) . MMP-3 is an enzyme that breaks down the extracellular matrix, a structural framework that surrounds and supports cells in tissues. By inhibiting MMP-3, this compound can potentially regulate various biological processes such as tissue remodeling, inflammation, and tumor progression .
Mode of Action
This compound interacts with MMP-3 by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction results in the suppression of MMP-3’s ability to degrade the extracellular matrix, which can influence various cellular processes .
Biochemical Pathways
The inhibition of MMP-3 by this compound affects several biochemical pathways. For instance, it can impact the tumor necrosis factor-alpha (TNF-α) pathway , which is closely involved in increasing tumor metastasis . By inhibiting MMP-3, this compound can potentially reduce the effect of TNF-α on cell migration, thereby influencing the metastasis of cancer cells .
Result of Action
The primary result of this compound’s action is the significant reduction of MMP-3 activity. This can lead to a decrease in the degradation of the extracellular matrix, potentially influencing various cellular processes such as cell migration and tumor metastasis . For example, in an in vivo study, this compound treatment significantly reduced MMP-3 activity in the brain of hyperglycemic male Wistar rats .
Preparation Methods
The synthesis of UK 356618 involves several steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the coupling of specific amine and carboxylic acid derivatives, followed by purification and characterization to ensure high purity and potency .
Chemical Reactions Analysis
UK 356618 primarily undergoes inhibition reactions with matrix metalloproteases. It is less potent against other matrix metalloproteases such as MMP-1, MMP-2, MMP-9, MMP-13, and MMP-14 compared to MMP-3 . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed from its interaction with MMP-3 is the inhibited enzyme complex .
Scientific Research Applications
UK 356618 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a reference compound for studying the inhibition of matrix metalloproteases.
Biology: Employed in research to understand the role of MMP-3 in various biological processes, including tissue remodeling and inflammation.
Medicine: Investigated for its potential therapeutic applications in diseases where MMP-3 activity is implicated, such as cancer, arthritis, and cardiovascular diseases
Industry: Utilized in the development of new drugs targeting matrix metalloproteases and in the screening of potential MMP inhibitors
Comparison with Similar Compounds
UK 356618 is unique in its high selectivity and potency for MMP-3 compared to other matrix metalloproteases. Similar compounds include:
MMP-1 Inhibitors: Compounds that selectively inhibit matrix metalloprotease-1.
MMP-2 Inhibitors: Compounds that selectively inhibit matrix metalloprotease-2.
MMP-9 Inhibitors: Compounds that selectively inhibit matrix metalloprotease-9.
MMP-13 Inhibitors: Compounds that selectively inhibit matrix metalloprotease-13.
MMP-14 Inhibitors: Compounds that selectively inhibit matrix metalloprotease-14
This compound stands out due to its significantly lower IC50 value for MMP-3, indicating higher potency and selectivity .
Properties
IUPAC Name |
(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O4/c1-23-21-25(19-20-29(23)27-16-10-7-11-17-27)13-12-18-28(22-30(38)37-41)32(39)36-31(34(3,4)5)33(40)35-24(2)26-14-8-6-9-15-26/h6-11,14-17,19-21,24,28,31,41H,12-13,18,22H2,1-5H3,(H,35,40)(H,36,39)(H,37,38)/t24-,28-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHRUUKMPWUYIB-HVOSOHGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCC[C@H](CC(=O)NO)C(=O)N[C@H](C(=O)N[C@H](C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438778 | |
Record name | UK-356618 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230961-08-7 | |
Record name | UK-356618 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 230961-08-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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